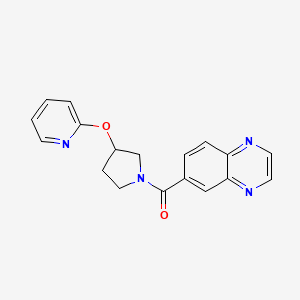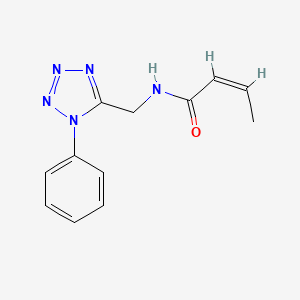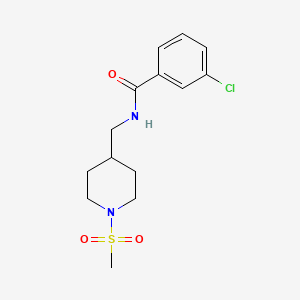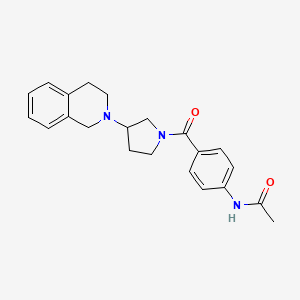
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties:
- Novel Synthetic Routes: Research focusing on pyridine and fused pyridine derivatives, including methods to synthesize isoquinoline derivatives, highlights innovative synthetic pathways that could be applicable to the target compound. The development of new series of pyridine derivatives through various chemical reactions showcases the potential for creating diverse and complex molecules for further study and application in medicinal chemistry and material science (S. A. Al-Issa, 2012).
- Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization: A study demonstrates the application of Ugi reaction combined with redox-neutral amine C-H functionalization, presenting a novel variant of this reaction. This methodology could offer a versatile approach to the synthesis of complex molecules, potentially including the target compound, facilitating the exploration of its properties and applications (Zhengbo Zhu & D. Seidel, 2016).
Biological and Medicinal Applications:
- Antimicrobial Activities: Studies on novel heterocycles, such as tetrahydrothieno[2,3-c]isoquinolines, have demonstrated significant antimicrobial activities. This suggests that structurally related compounds, including the target molecule, could be explored for their potential antibacterial and antifungal properties, contributing to the development of new therapeutic agents (R. Zaki et al., 2019).
- Insecticidal Activities: The synthesis and evaluation of pyridine derivatives for their insecticidal properties against specific pests indicate that compounds with similar structural features could be investigated for pest control applications. Such research contributes to the discovery of safer and more effective insecticidal agents (E. A. Bakhite et al., 2014).
Material Science and Photophysical Properties:
- Luminescent Materials: Research on Ir(III) complexes based on luminescent diimine ligands containing isoquinoline systems shows potential applications in the development of photophysical materials. These findings suggest that compounds with isoquinoline derivatives could be valuable in creating advanced materials for optical devices and sensors (J. Shakirova et al., 2018).
Properties
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)23-20-8-6-18(7-9-20)22(27)25-13-11-21(15-25)24-12-10-17-4-2-3-5-19(17)14-24/h2-9,21H,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTAULAUUALVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

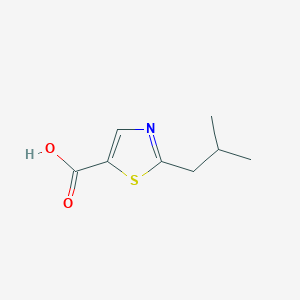


![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)

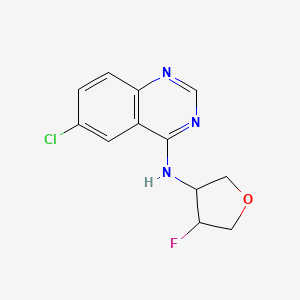
![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)
